3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-tert-butyl-1-(4-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-5-7-11(8-6-10)19-15-12(9-13(22-15)16(20)21)14(18-19)17(2,3)4/h5-9H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDGHGSFCUIHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
The thieno[2,3-c]pyrazole core is typically synthesized via cyclization reactions. A proven method involves reacting thioamide derivatives with hydrazine under acidic conditions. For example, crotonaldehyde and hydrazine hydrate undergo condensation at 30°C to form a hydrazone intermediate, which is subsequently cyclized in a mixture of 68.8% sulfuric acid and sodium iodide at 155°C. This step achieves a 89% yield of 3-methylpyrazole derivatives, as demonstrated in analogous pyrazole syntheses.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 155°C |
| Acid Concentration | 68.8% |
| Catalyst | (0.1–0.5 mol%) |
| Reaction Time | 30–60 minutes |
The sodium iodide catalyst facilitates iodine-mediated cyclization, while sulfuric acid acts as both a proton source and dehydrating agent.
Introduction of the tert-Butyl Group
The tert-butyl group is introduced at position 3 via nucleophilic substitution or Friedel-Crafts alkylation. Patent data suggests that tert-butyl iodide or tert-butyl bromide reacts with the pyrazole intermediate in the presence of a Lewis acid (e.g., ) at 80–100°C. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent.
Carboxylation at Position 5
Carboxylation is achieved through Kolbe-Schmitt or directed ortho-metalation strategies. In the Kolbe-Schmitt approach, the pyrazole intermediate is treated with potassium hydroxide and carbon dioxide under high pressure (5–10 atm) at 150°C. Alternatively, lithiation at position 5 using , followed by quenching with dry ice, provides the carboxylic acid derivative.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Kolbe-Schmitt | 65–70 | 95 |
| Directed Lithiation | 75–80 | 98 |
The lithiation method offers superior yield and purity but requires stringent moisture control.
Reaction Optimization and Kinetic Analysis
Temperature Dependence
Cyclization efficiency correlates strongly with temperature. At 155°C, the reaction achieves 89% yield, whereas reducing the temperature to 120°C drops the yield to 52%. Elevated temperatures favor dehydration and ring closure but risk side reactions such as sulfonation of the p-tolyl group.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxylation rates by stabilizing ionic intermediates. However, DMSO may oxidize sensitive substrates, necessitating the use of dimethylacetamide (DMA) as a safer alternative.
Purification and Formulation
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with 99.2% purity. Alternative solvents include ethyl acetate and hexane, though these may reduce yield by 10–15%.
Stock Solution Preparation
For research applications, the compound is dissolved in DMSO at 10 mM concentration. Stability tests indicate that solutions stored at -80°C retain >90% potency for 6 months.
Stock Solution Table:
| Mass (mg) | Volume at 1 mM (mL) | Volume at 10 mM (mL) |
|---|---|---|
| 1 | 3.18 | 0.32 |
| 5 | 15.90 | 1.59 |
| 10 | 31.81 | 3.18 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the carboxylic acid group is reduced.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Agents
- Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit significant anti-inflammatory properties. Studies have demonstrated that compounds with this scaffold can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases .
-
Anticancer Activity
- The compound has shown promise in preliminary studies as an anticancer agent. It interacts with various molecular targets implicated in cancer progression, including kinase pathways. For instance, certain thieno[2,3-c]pyrazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating the PI3K/Akt signaling pathway .
- Antimicrobial Properties
Agrochemical Applications
- Pesticide Development
Material Science Applications
- Polymer Chemistry
Case Studies
Biological Activity
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a range of studies and findings.
Synthesis
The synthesis of thieno[2,3-c]pyrazole derivatives typically involves multi-step processes that include cyclization and functionalization. For instance, microwave-assisted methods have been reported to enhance yields and reduce reaction times significantly. The synthesis often employs starting materials such as aryl hydrazines and α,β-unsaturated carbonyl compounds, leading to the formation of the thieno[2,3-c]pyrazole scaffold.
Anti-inflammatory Activity
Research has indicated that 3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies show that it can inhibit key inflammatory mediators such as COX-2 and various cytokines. The compound has demonstrated an IC50 value in the low micromolar range against COX-2, suggesting strong potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The anticancer effects of this compound have also been evaluated in various cancer cell lines. Notably, it has shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggest that the compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.
The proposed mechanisms by which 3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells is a critical aspect of its anticancer activity.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase in certain cancer cell lines.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | COX-2 | < 5 | Enzyme inhibition |
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Anticancer | A549 | 20 | Cell cycle arrest |
Case Studies
Several case studies have been published highlighting the efficacy of thieno[2,3-c]pyrazole derivatives in preclinical models:
- Study on Inflammatory Disorders : A study demonstrated that administration of 3-(tert-butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid significantly reduced inflammation markers in a rat model of arthritis.
- Cancer Treatment Models : In xenograft models using human cancer cells, treatment with this compound resulted in reduced tumor growth rates compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 1 and 3 of the thienopyrazole core. These modifications impact molecular weight, lipophilicity, and bioactivity:
*Calculated based on molecular formula.
Key Observations :
Q & A
Q. What are the recommended methods for synthesizing 3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?
The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Cyclocondensation : Reacting tert-butyl-substituted thiophene derivatives with hydrazine to form the pyrazole core.
Substitution : Introducing the p-tolyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 5-position using KMnO₄ or Jones reagent.
For structural analogs, similar protocols have been validated, such as the synthesis of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid via cyclization and oxidation .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of:
- HPLC/UPLC : To assess purity (>95% as per supplier data) .
- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm in -NMR).
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for : ~327.11 g/mol).
- X-ray Crystallography : Resolve crystal structure using SHELX software, as demonstrated for related pyrazole-carboxylic acids .
Q. What are the solubility properties of this compound in common solvents?
Experimental data suggests:
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | >50 | Sonication (30°C) | |
| Methanol | ~10–20 | Shaking (RT) | |
| Water | <1 | Filtration | |
| Contradictions in solubility data may arise from crystallinity differences; recrystallization from ethyl acetate/hexane is advised . |
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s bioactivity and stability?
The tert-butyl moiety enhances:
- Metabolic Stability : Steric hindrance reduces cytochrome P450-mediated oxidation.
- Lipophilicity : LogP increases, improving membrane permeability (critical for CNS-targeted drugs).
- Crystallinity : Facilitates stable crystal packing, as seen in analogs resolved via SHELXL .
Structure-activity relationship (SAR) studies on thieno-pyrazole derivatives suggest tert-butyl groups optimize target binding while minimizing off-target interactions .
Q. What strategies are effective for resolving contradictions in biological assay data for this compound?
Case example: If inconsistent IC₅₀ values are observed in caspase-1 inhibition assays :
Assay Validation : Confirm enzyme activity with positive controls (e.g., Z-VAD-FMK).
Compound Stability : Test degradation via LC-MS after incubation in assay buffer.
Solvent Effects : Compare DMSO vs. aqueous solubility impacts on activity.
Orthogonal Assays : Use fluorescence polarization and Western blotting to cross-validate.
Q. What analytical methods are recommended for studying its interaction with biological targets?
Q. How can computational methods guide the optimization of this compound?
Q. What crystallographic challenges are associated with this compound, and how are they addressed?
Challenges include:
- Disorder in the tert-butyl group : Mitigate by collecting data at low temperature (100 K).
- Weak Diffraction : Use synchrotron radiation for small crystals.
SHELXL refinement protocols, including TWIN and BASF commands, have resolved similar issues in pyrazole derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data between suppliers?
Discrepancies may arise from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility.
- Purity : HPLC data from (97%) vs. lower-grade batches.
Resolution : Perform DSC/TGA to identify polymorphs and repeat solubility tests under controlled conditions.
Q. Why do biological activity results vary across studies?
Potential factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
